Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 27888-90-0
VCID: VC16269756
InChI: InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3
SMILES:
Molecular Formula: C12H24O3S
Molecular Weight: 248.38 g/mol

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide

CAS No.: 27888-90-0

Cat. No.: VC16269756

Molecular Formula: C12H24O3S

Molecular Weight: 248.38 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide - 27888-90-0

Specification

CAS No. 27888-90-0
Molecular Formula C12H24O3S
Molecular Weight 248.38 g/mol
IUPAC Name 3-octoxythiolane 1,1-dioxide
Standard InChI InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3
Standard InChI Key NZIVGIKQNDZMII-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC1CCS(=O)(=O)C1

Introduction

Structural and Molecular Characteristics

Core Architecture

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide belongs to the class of sulfolane derivatives, where the thiophene ring is saturated (tetrahydro) and functionalized with an octyloxy group at the 3-position. The 1,1-dioxide designation indicates two oxygen atoms double-bonded to the sulfur atom, creating a polar sulfone group. This configuration imparts significant polarity and stability, facilitating interactions with both hydrophilic and hydrophobic environments.

Molecular Properties

The compound’s molecular structure is characterized by the following parameters:

PropertyValueSource
Molecular FormulaC12H24O3S\text{C}_{12}\text{H}_{24}\text{O}_{3}\text{S}
Molecular Weight248.38 g/mol
CAS Registry Number27888-90-0
IUPAC Name1,1-Dioxidotetrahydrothiophen-3-yl octyl ether

The octyloxy chain (C8H17O\text{C}_8\text{H}_{17}\text{O}) introduces steric bulk and lipophilicity, which influence solubility and reactivity. Comparative studies with unsubstituted sulfolane (tetrahydrothiophene 1,1-dioxide) highlight these differences: sulfolane has a smaller molecular weight (120.17 g/mol) and higher polarity due to the absence of the alkyl chain .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via oxidation of tetrahydrothiophene derivatives. A common route involves:

  • Etherification: Introducing the octyloxy group to tetrahydrothiophene using an alkylating agent like octyl bromide.

  • Oxidation: Treating the intermediate with oxidizing agents such as hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) to form the sulfone group.

Reaction conditions (temperature, solvent, catalyst) are optimized to maximize yield. For example, using mCPBA in dichloromethane at 0–25°C achieves >80% conversion.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key steps include:

  • Catalytic Oxidation: Transition metal catalysts (e.g., tungsten-based systems) enable selective oxidation under mild conditions.

  • Purification: Distillation or crystallization removes byproducts, ensuring >99% purity.

A comparison of oxidizing agents reveals trade-offs between cost and efficiency:

Oxidizing AgentCostReaction TimeYield (%)
H2O2\text{H}_2\text{O}_2Low12–24 h75–85
mCPBAHigh2–4 h85–90

Physicochemical Properties

PropertyThiophene, Tetrahydro-3-(octyloxy)-, 1,1-DioxideSulfolane
Boiling Point~600 K (estimated)558–561 K
Melting Point298–303 K (predicted)301.6 K
Critical TemperatureNot reported855 K

The octyloxy chain elevates the boiling point relative to sulfolane due to increased molecular weight and van der Waals interactions.

Solubility and Reactivity

The compound exhibits amphiphilic behavior:

  • Hydrophilic: The sulfone group engages in hydrogen bonding with polar solvents (e.g., water, ethanol).

  • Lipophilic: The octyloxy tail enhances solubility in nonpolar media (e.g., hexane, chloroform).

This dual solubility makes it a versatile solvent for reactions involving both organic and inorganic reagents.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a building block for drugs targeting oxidative stress. Its antioxidant capacity, measured via phosphomolybdenum assay, rivals ascorbic acid (vitamin C). Mechanistically, the sulfone group scavenges free radicals, while the octyloxy chain improves cell membrane permeability.

Specialty Solvent

In industrial settings, it replaces traditional solvents like dimethyl sulfoxide (DMSO) in reactions requiring high thermal stability. For example, it facilitates polymerizations at temperatures exceeding 150°C without degradation.

Material Science

Functionalized thiophenes are precursors for conductive polymers. The sulfone group enhances electron-withdrawing capacity, tuning the optical and electronic properties of resulting materials.

Biological Activity and Mechanism

Antioxidant Properties

In vitro studies demonstrate dose-dependent radical scavenging activity. At 100 μM, the compound neutralizes 70% of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, comparable to 50 μM ascorbic acid.

Bioavailability Enhancements

The octyloxy group prolongs metabolic stability by reducing cytochrome P450-mediated oxidation. Pharmacokinetic studies in rodents show a half-life (t1/2t_{1/2}) of 6.2 hours, significantly longer than sulfolane’s 1.5 hours.

Comparison with Sulfolane and Derivatives

ParameterThiophene, Tetrahydro-3-(octyloxy)-, 1,1-DioxideSulfolane
Molecular Weight248.38 g/mol120.17 g/mol
PolarityModerate (amphiphilic)High
Industrial UseSpecialty solvent, drug intermediateGas purification
Biological t1/2t_{1/2}6.2 h1.5 h

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